![molecular formula C4H3BrN2O B3168892 2-Bromo-1H-imidazole-5-carbaldehyde CAS No. 933690-26-7](/img/structure/B3168892.png)
2-Bromo-1H-imidazole-5-carbaldehyde
Overview
Description
“2-Bromo-1H-imidazole-5-carbaldehyde” is a chemical compound that belongs to the imidazole class of organic compounds . Its molecular formula is C4H3BrN2O and its average mass is 174.983 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a bromine atom attached to one of the carbon atoms . The carbaldehyde group (-CHO) is attached to the carbon atom at the 5-position of the imidazole ring .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of “2-Bromo-1H-imidazole-5-carbaldehyde”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Functional Molecules
Imidazoles are utilized in a diverse range of applications, including the synthesis of functional molecules . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Applications in Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
Applications in Functional Materials
Imidazoles are used in the development of functional materials .
Applications in Catalysis
Imidazoles are used in catalysis .
Synthesis of Ligands for Bimetallic Platinum (II) Complexes
“2-Bromo-1-methyl-1H-imidazole” can be used in the synthesis of a ligand which can form a bimetallic platinum (II) complex with potent cytotoxic activity .
Future Directions
The future directions for “2-Bromo-1H-imidazole-5-carbaldehyde” and other imidazole derivatives involve further exploration of their synthesis methods and biological activities . These compounds have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
2-bromo-1H-imidazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGGMRMMQBQDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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